molecular formula C19H16N2O3S B5224882 2-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-6,7-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE

2-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-6,7-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE

Cat. No.: B5224882
M. Wt: 352.4 g/mol
InChI Key: OHXGOPJHAOUIKZ-RQZCQDPDSA-N
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Description

2-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-6,7-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE is a complex organic compound with a unique structure that combines a thiazole ring, a benzimidazole ring, and a methoxyphenyl group

Properties

IUPAC Name

(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-6,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-10-6-13-14(7-11(10)2)21-18(23)17(25-19(21)20-13)9-12-4-5-15(22)16(8-12)24-3/h4-9,22H,1-3H3/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXGOPJHAOUIKZ-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N3C(=O)C(=CC4=CC(=C(C=C4)O)OC)SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N3C(=O)/C(=C\C4=CC(=C(C=C4)O)OC)/SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-6,7-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 6,7-dimethylthiazolo[3,2-a]benzimidazole under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-6,7-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-6,7-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-6,7-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-6,7-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE
  • 2-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-6,7-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-THIONE

Uniqueness

The uniqueness of 2-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-6,7-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE lies in its specific structural features, which confer distinct chemical and biological properties. The presence of both the thiazole and benzimidazole rings, along with the methoxyphenyl group, allows for unique interactions with molecular targets, making it a valuable compound for research and development .

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